molecular formula C7H3Br2FO B1304670 2,4-Dibromo-6-fluorobenzaldehyde CAS No. 205683-34-7

2,4-Dibromo-6-fluorobenzaldehyde

Cat. No.: B1304670
CAS No.: 205683-34-7
M. Wt: 281.9 g/mol
InChI Key: NPIPUNOMXYMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 4, and 6 positions, respectively.

Scientific Research Applications

2,4-Dibromo-6-fluorobenzaldehyde has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 2,4-Dibromo-6-fluorobenzaldehyde has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .

Mechanism of Action

Target of Action

2,4-Dibromo-6-fluorobenzaldehyde primarily targets microbial enzymes and proteins. These targets play crucial roles in the metabolic processes of microorganisms, making them effective points of intervention for antimicrobial activity .

Mode of Action

The compound interacts with its targets through covalent bonding, leading to the inhibition of enzyme activity. This interaction disrupts the normal metabolic functions of the microorganisms, ultimately leading to their death .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in the synthesis of essential biomolecules like nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the replication and repair of microbial DNA, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its bioavailability and effectiveness in targeting microbial infections .

Result of Action

At the molecular level, the action of this compound results in the inhibition of enzyme activity, disruption of metabolic pathways, and eventual cell death. At the cellular level, this leads to the cessation of microbial growth and replication, effectively controlling the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its antimicrobial activity. Additionally, interactions with other chemicals in the environment can either enhance or inhibit its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dibromo-6-fluorobenzaldehyde involves the bromination of 6-fluorobenzaldehyde. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes:

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and properties. The combination of these halogens can lead to unique electronic effects and steric hindrance, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPUNOMXYMQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378805
Record name 2,4-dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205683-34-7
Record name 2,4-dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame-dried 250 mL round-bottomed flask equipped with an addition funnel and magnetic stirrer, a mixture of diisopropylamine (4.82 mL, 34.66 mmol) in 100 mL of anhydrous THF was cooled to −78° C. and treated with 2.5N n-butyllithium (13.86 mL, 34.66 mmol) in THF, dropwise. After stirring for 10 minutes a mixture of 3,5-dibromo-1-fluorobenzene (8.0 g, 31.51 mmol) in 16 mL of THF was added dropwise and stirring was continued for an additional 30 minutes. At this point, N,N-dimethylformamide (DMF) (2.68 mL, 34.66 mmol) was added dropwise and stirring continued another 10 minutes at −78° C. The reaction was quenched with saturated aqueous ammonium chloride and the solvent removed on a rotary evaporator. The residue was dissolved in ether, washed with saturated brine and dried over calcium sulfate, filtered and concentrated to an oil, 7.36 g. Purification by flash chromatography using ethyl acetate-hexanes (1:99) gave the title product as a white solid.
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
2.68 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-fluorobenzaldehyde
Reactant of Route 6
2,4-Dibromo-6-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.